molecular formula C26H26N2O8S B11481771 2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide

2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide

Cat. No.: B11481771
M. Wt: 526.6 g/mol
InChI Key: MNFCYWPBUXTHQO-UHFFFAOYSA-N
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Description

2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, a morpholinylsulfonyl group, and a dibenzofuran moiety, making it a unique molecule with potential biological and chemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This is followed by the introduction of the trimethoxyphenyl group and the morpholinylsulfonyl group. Common reagents used in these reactions include various halogenating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the morpholinylsulfonyl group may interact with various signaling proteins. These interactions can lead to the modulation of cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C26H26N2O8S

Molecular Weight

526.6 g/mol

IUPAC Name

2,4,5-trimethoxy-N-(8-morpholin-4-ylsulfonyldibenzofuran-3-yl)benzamide

InChI

InChI=1S/C26H26N2O8S/c1-32-22-15-25(34-3)24(33-2)14-20(22)26(29)27-16-4-6-18-19-13-17(5-7-21(19)36-23(18)12-16)37(30,31)28-8-10-35-11-9-28/h4-7,12-15H,8-11H2,1-3H3,(H,27,29)

InChI Key

MNFCYWPBUXTHQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCOCC5)OC)OC

Origin of Product

United States

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